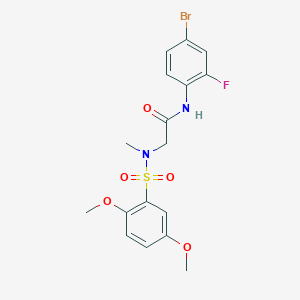![molecular formula C13H19NO5S B7715339 methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a synthetic derivative of the natural compound, estradiol, and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves its binding to the estrogen receptor and activation of downstream signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have a higher binding affinity for the estrogen receptor than estradiol, which may contribute to its anti-proliferative effects on breast cancer cells.
Biochemical and Physiological Effects:
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on breast cancer cells, as well as anti-inflammatory effects in animal models of inflammation. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate in lab experiments is its high binding affinity for the estrogen receptor, which makes it a useful tool for studying estrogen receptor signaling pathways. However, one limitation of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is its synthetic nature, which may limit its applicability to natural systems.
未来方向
There are several future directions for research on methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate. One area of research is the potential use of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate as a therapeutic agent for breast cancer. Another area of research is the development of more natural derivatives of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate that may have broader applicability to natural systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate and its potential use in various scientific research applications.
合成方法
The synthesis of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves the reaction of 4-hydroxybenzenesulfonamide with acetic anhydride and triethylamine to form the intermediate, 4-acetoxybenzenesulfonamide. This intermediate is then reacted with prop-2-en-1-ol and sodium hydride to form the final product, methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate.
科学研究应用
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential use in scientific research. One of the main applications of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of estrogen receptor signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to bind to the estrogen receptor and activate downstream signaling pathways, which can be used to study the effects of estrogen on various physiological processes.
Another application of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of breast cancer. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have anti-proliferative effects on breast cancer cells, making it a potential therapeutic agent for the treatment of breast cancer.
属性
IUPAC Name |
methyl 2-[4-(2-methylpropylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)8-14-20(16,17)12-6-4-11(5-7-12)19-9-13(15)18-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMULUEGCCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-methylpropyl)sulfamoyl]phenoxy}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

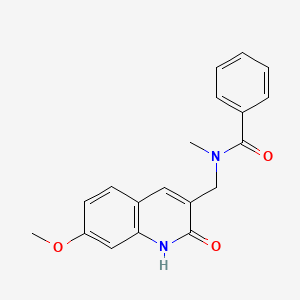
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
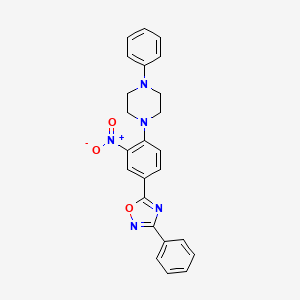
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
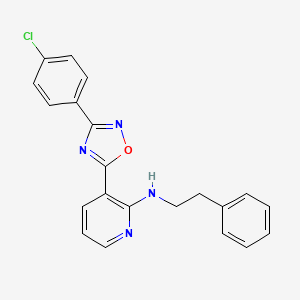
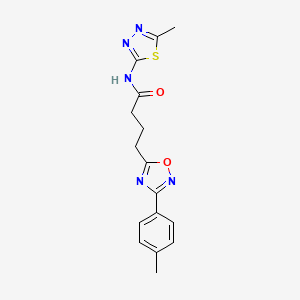

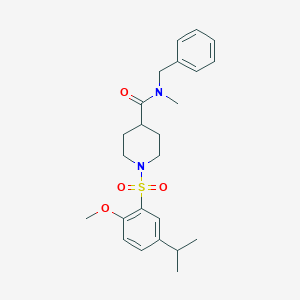

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)

